molecular formula C21H22N2O5 B2902904 ethyl 4-((3-(4-ethoxy-2-hydroxyphenyl)-5-methyl-1H-pyrazol-4-yl)oxy)benzoate CAS No. 879473-08-2

ethyl 4-((3-(4-ethoxy-2-hydroxyphenyl)-5-methyl-1H-pyrazol-4-yl)oxy)benzoate

Cat. No.: B2902904
CAS No.: 879473-08-2
M. Wt: 382.416
InChI Key: UWAUXYDMTQMOMA-UHFFFAOYSA-N
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Description

Ethyl 4-{[5-(4-ethoxy-2-hydroxyphenyl)-3-methyl-1H-pyrazol-4-yl]oxy}benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pyrazole ring, a benzoate ester, and ethoxy and hydroxy functional groups, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-((3-(4-ethoxy-2-hydroxyphenyl)-5-methyl-1H-pyrazol-4-yl)oxy)benzoate typically involves multi-step organic reactions. One common method includes the condensation of 4-ethoxy-2-hydroxybenzaldehyde with 3-methyl-1H-pyrazole-4-carboxylic acid, followed by esterification with ethanol in the presence of a catalyst such as sulfuric acid. The reaction conditions often require controlled temperatures and pH levels to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the production. The use of advanced purification techniques such as recrystallization and chromatography ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[5-(4-ethoxy-2-hydroxyphenyl)-3-methyl-1H-pyrazol-4-yl]oxy}benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of 4-{[5-(4-ethoxy-2-hydroxyphenyl)-3-methyl-1H-pyrazol-4-yl]oxy}benzaldehyde.

    Reduction: Formation of ethyl 4-{[5-(4-ethoxy-2-hydroxyphenyl)-3-methyl-1H-pyrazol-4-yl]oxy}benzyl alcohol.

    Substitution: Formation of ethyl 4-{[5-(4-hydroxy-2-hydroxyphenyl)-3-methyl-1H-pyrazol-4-yl]oxy}benzoate.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its anti-inflammatory and antioxidant properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-((3-(4-ethoxy-2-hydroxyphenyl)-5-methyl-1H-pyrazol-4-yl)oxy)benzoate involves its interaction with specific molecular targets. The compound’s hydroxy and ethoxy groups can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity. The pyrazole ring can participate in π-π interactions with aromatic residues, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Ethyl 4-{[5-(4-ethoxy-2-hydroxyphenyl)-3-methyl-1H-pyrazol-4-yl]oxy}benzoate can be compared with similar compounds such as:

    Ethyl 4-hydroxybenzoate: Lacks the pyrazole ring and ethoxy group, resulting in different chemical properties and applications.

    4-{[5-(4-hydroxyphenyl)-3-methyl-1H-pyrazol-4-yl]oxy}benzoic acid: Contains a carboxylic acid group instead of an ester, affecting its reactivity and solubility.

    Ethyl 4-{[5-(4-methoxy-2-hydroxyphenyl)-3-methyl-1H-pyrazol-4-yl]oxy}benzoate: Similar structure but with a methoxy group, leading to variations in its chemical behavior and biological activity.

Ethyl 4-{[5-(4-ethoxy-2-hydroxyphenyl)-3-methyl-1H-pyrazol-4-yl]oxy}benzoate stands out due to its unique combination of functional groups, making it a versatile compound for various scientific and industrial applications.

Properties

IUPAC Name

ethyl 4-[[3-(4-ethoxy-2-hydroxyphenyl)-5-methyl-1H-pyrazol-4-yl]oxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5/c1-4-26-16-10-11-17(18(24)12-16)19-20(13(3)22-23-19)28-15-8-6-14(7-9-15)21(25)27-5-2/h6-12,24H,4-5H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWAUXYDMTQMOMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=NNC(=C2OC3=CC=C(C=C3)C(=O)OCC)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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